molecular formula C14H21N3O2S B12264400 1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane

Cat. No.: B12264400
M. Wt: 295.40 g/mol
InChI Key: QQRSTFMNXWGBQG-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane is a synthetic organic compound that features a cyclopropanesulfonyl group and a pyridinylmethyl group attached to a diazepane ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane typically involves multi-step organic synthesis. A possible route might include:

    Formation of the Diazepane Ring: This could be achieved through the cyclization of appropriate diamine precursors.

    Introduction of the Cyclopropanesulfonyl Group: This step might involve the reaction of the diazepane with cyclopropanesulfonyl chloride under basic conditions.

    Attachment of the Pyridinylmethyl Group: This could be done through a nucleophilic substitution reaction where the diazepane is reacted with a pyridinylmethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction could be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridinyl or diazepane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly for targeting central nervous system disorders.

    Biological Studies: Investigation of its interactions with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: Possible use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl group could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
  • 1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The cyclopropanesulfonyl group also adds to its distinctiveness by potentially enhancing its stability and binding properties.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(pyridin-4-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-2-3-14)17-9-1-8-16(10-11-17)12-13-4-6-15-7-5-13/h4-7,14H,1-3,8-12H2

InChI Key

QQRSTFMNXWGBQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=NC=C3

Origin of Product

United States

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